molecular formula C22H17NO5 B422165 METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

Cat. No.: B422165
M. Wt: 375.4g/mol
InChI Key: XKWZDBJTYATYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that features a unique combination of structural motifs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indeno[1,2-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted benzaldehydes and pyridines.

    Introduction of the benzodioxole moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the benzodioxole group to the indeno[1,2-b]pyridine core.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to maximize yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the benzodioxole or indeno[1,2-b]pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is unique due to its combination of structural motifs, which confer specific chemical and biological properties. Its ability to target microtubules and induce apoptosis in cancer cells distinguishes it from other similar compounds.

Properties

Molecular Formula

C22H17NO5

Molecular Weight

375.4g/mol

IUPAC Name

methyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C22H17NO5/c1-11-17(22(25)26-2)18(12-7-8-15-16(9-12)28-10-27-15)19-20(23-11)13-5-3-4-6-14(13)21(19)24/h3-9,18,23H,10H2,1-2H3

InChI Key

XKWZDBJTYATYED-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5)C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5)C(=O)OC

Origin of Product

United States

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